molecular formula C15H19F3N2O B8383041 4-(4-Methylbenzylamino)-1-(trifluoroacetyl)piperidin

4-(4-Methylbenzylamino)-1-(trifluoroacetyl)piperidin

Cat. No.: B8383041
M. Wt: 300.32 g/mol
InChI Key: CZLQGJIJMJODOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylbenzylamino)-1-(trifluoroacetyl)piperidin is a useful research compound. Its molecular formula is C15H19F3N2O and its molecular weight is 300.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19F3N2O

Molecular Weight

300.32 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-[(4-methylphenyl)methylamino]piperidin-1-yl]ethanone

InChI

InChI=1S/C15H19F3N2O/c1-11-2-4-12(5-3-11)10-19-13-6-8-20(9-7-13)14(21)15(16,17)18/h2-5,13,19H,6-10H2,1H3

InChI Key

CZLQGJIJMJODOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2CCN(CC2)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanol (150 ml) was added to an Erlenmeyer flask and acetic acid was added under stirring until pH 5. 4-Methylbenzylamine (3.14 g, 25.9 mmol) and N-trifluoroacetyl-4-piperidone (from reaction step 1) (5.065 g, 25.9 mmol) were added to a 250 ml round-bottomed flask and dissolved in the methanol/acetic acid (150 ml) solution previously made. The reaction mixture was stirred for 5 min and NaCNBH3 (2.46 g, 38.9 mmol) was added slowly under stirring. After 20 hours the reaction was concentrated and transferred to a reparatory funnel containing dichloromethane and distilled water. The aqueous phase was made basic by addition of Na2CO3. The aqueous phase was extracted twice with dichloromethane. The combined organic layers were collected and dried with Na2SO4. Concentration afforded, 4-(4-methylbenzylamine)-1-(trifluoroacetyl) piperidine. UV/MS 60/53 (M+ 301), tr (A, MS) 3.267.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two
Quantity
5.065 g
Type
reactant
Reaction Step Two
Quantity
2.46 g
Type
reactant
Reaction Step Three
[Compound]
Name
4-(4-methylbenzylamine) 1-(trifluoroacetyl) piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
methanol acetic acid
Quantity
150 mL
Type
solvent
Reaction Step Five

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